(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine
Overview
Description
(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a styrylsulfonyl group and a furan-2-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Styrylsulfonyl Group: This step involves the reaction of the piperidine derivative with a styrylsulfonyl chloride under basic conditions.
Attachment of the Furan-2-ylmethylthio Group: The final step involves the nucleophilic substitution reaction where the furan-2-ylmethylthio group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring and the thioether linkage can be oxidized under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine is studied for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological activities, including potential use as therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of a styryl group.
(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine: Similar structure but with a methyl group instead of a styryl group.
Uniqueness
(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of the styrylsulfonyl group, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c21-25(22,14-10-17-5-2-1-3-6-17)20-11-8-18(9-12-20)15-24-16-19-7-4-13-23-19/h1-7,10,13-14,18H,8-9,11-12,15-16H2/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDUTTWIPOBALG-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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